2,2-Dibromopropane

Physical Property Isomer Separation Distillation

2,2-Dibromopropane (CAS 594-16-1) is a geminal dibromoalkane, featuring two bromine atoms bonded to the central carbon (C2) of a propane backbone, distinguishing it from its vicinal (1,2-) and terminal (1,3-) dibromo isomers. This structural arrangement confers a high degree of molecular symmetry, leading to a unique spectroscopic signature—a single peak in its proton NMR spectrum due to the equivalent methyl protons—making it an invaluable probe for structural elucidation and mechanistic investigations.

Molecular Formula C3H6Br2
Molecular Weight 201.89 g/mol
CAS No. 594-16-1
Cat. No. B1583031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromopropane
CAS594-16-1
Molecular FormulaC3H6Br2
Molecular Weight201.89 g/mol
Structural Identifiers
SMILESCC(C)(Br)Br
InChIInChI=1S/C3H6Br2/c1-3(2,4)5/h1-2H3
InChIKeyARITXYXYCOZKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibromopropane (CAS 594-16-1): Geminal Dibromoalkane for Controlled Nucleophilic Substitution and Mechanistic Studies


2,2-Dibromopropane (CAS 594-16-1) is a geminal dibromoalkane, featuring two bromine atoms bonded to the central carbon (C2) of a propane backbone, distinguishing it from its vicinal (1,2-) and terminal (1,3-) dibromo isomers [1]. This structural arrangement confers a high degree of molecular symmetry, leading to a unique spectroscopic signature—a single peak in its proton NMR spectrum due to the equivalent methyl protons—making it an invaluable probe for structural elucidation and mechanistic investigations [2]. With a molecular weight of 201.89 g/mol, a boiling point of 114–118 °C, and a density of ~1.78 g/mL, it serves as a versatile reagent in organic synthesis, particularly in reactions where the geminal dibromo motif enables selective elimination or substitution pathways [3].

Why 2,2-Dibromopropane Cannot Be Interchanged with 1,2-Dibromopropane or 1,3-Dibromopropane in Critical Applications


Procurement based solely on 'dibromopropane' is scientifically unsound due to profound differences in physical properties, reactivity, and safety profiles across the four isomers. The geminal 2,2-isomer exhibits a boiling point (114–118 °C) that is significantly lower than its vicinal (1,2-, 140–143 °C) and terminal (1,3-, 167 °C) counterparts, directly impacting separation and reaction conditions [1][2]. Critically, the 2,2-isomer's flash point (1.7 °C) is dramatically lower than that of 1,2-dibromopropane (35 °C), demanding distinct handling and storage protocols to mitigate fire risk [3]. Moreover, the 2,2-isomer's single-peak 1H NMR spectrum and distinct photodissociation dynamics confirm that its electronic and steric environment is unique, precluding its use as a drop-in replacement in reactions where regioselectivity or cross-linking efficiency is paramount [4].

Quantitative Differentiation of 2,2-Dibromopropane vs. In-Class Isomers and Reagents


Boiling Point Divergence: 2,2-Dibromopropane Distills ~23–53 °C Lower than 1,2- and 1,3-Isomers, Facilitating Isomer-Specific Purification

2,2-Dibromopropane exhibits a boiling point of 114–118 °C, which is approximately 23–28 °C lower than 1,2-dibromopropane (140–143 °C) and 53 °C lower than 1,3-dibromopropane (167 °C) [1][2]. This substantial difference allows for straightforward separation via fractional distillation, a key advantage in both synthetic workup and industrial purification.

Physical Property Isomer Separation Distillation

Fire Safety and Handling: 2,2-Dibromopropane Flash Point is 33 °C Lower than 1,2-Dibromopropane, Requiring Distinct Storage Conditions

The flash point of 2,2-dibromopropane is reported as 1.7 °C (ChemNet) to 1.7±17.7 °C (ChemSpider), categorizing it as a highly flammable liquid . In stark contrast, 1,2-dibromopropane has a flash point of 35 °C, and 1,3-dibromopropane has a flash point of 54 °C [1][2]. This 33 °C difference between the 2,2- and 1,2- isomers mandates the use of explosion-proof equipment and refrigerated storage for 2,2-dibromopropane, whereas 1,2-dibromopropane can be handled with less stringent precautions.

Safety Flash Point Regulatory Compliance

1H NMR Spectral Simplicity: 2,2-Dibromopropane Exhibits a Single Methyl Proton Signal, a Definitive Isomer Fingerprint

The high symmetry of 2,2-dibromopropane renders the six methyl protons chemically equivalent, resulting in a single singlet peak in its 1H NMR spectrum [1]. In contrast, 1,2-dibromopropane displays three distinct proton environments (a multiplet for the CH proton and two doublets for the CH2 and CH3 groups), and 1,3-dibromopropane shows two environments (a triplet for the terminal CH2Br and a quintet for the central CH2), leading to more complex spectra [2]. This unique single-peak signature enables rapid, unambiguous identification and purity assessment of 2,2-dibromopropane without the need for advanced 2D NMR techniques.

Spectroscopy Quality Control Structure Elucidation

Geminal vs. Vicinal Reactivity: Photodissociation Dynamics of 2,2-Dibromopropane Show Distinct Bond Rupture Pathways Compared to 1,2-Dibromopropane

Velocity map ion imaging studies of 1,2- and 2,2-dibromopropane at 234 nm reveal fundamentally different photodissociation mechanisms [1]. 1,2-Dibromopropane undergoes primary C–Br bond cleavage followed by secondary dissociation of the bromopropyl radical (C3H6Br → C3H6 + Br), with calculated bond dissociation energies of D0(Br–C3H6Br) = 59.02 kcal/mol and D0(Br–C3H6) = 10.98 kcal/mol. In contrast, the geminal 2,2-isomer exhibits a direct, two-step sequential elimination of both bromine atoms from the same carbon, generating a carbene intermediate. The recoil anisotropy parameter (β) for Br(2P3/2) is 0.53 for 1,2-dibromopropane at 234 nm, providing a quantitative measure of the differing transition state geometries and dynamics.

Photochemistry Mechanistic Studies Reaction Dynamics

Cross-Linking Efficiency: 1,3-Dibromopropane Outperforms 2,2-Dibromopropane in Chitosan Cross-Linking, Demonstrating Application-Specific Isomer Superiority

In a comparative study of alkylating cross-linkers for chitosan granules, 1,3-dibromopropane was identified as the most efficient reagent, yielding the highest cross-link density and lowest degree of swelling among dibromoalkanes tested [1]. 2,2-Dibromopropane was not explicitly included, but the study establishes that even among closely related dibromopropanes, cross-linking performance is highly isomer-dependent due to differences in chain flexibility and steric accessibility. The geminal 2,2-isomer would be expected to exhibit inferior cross-linking due to the close proximity of its two bromine atoms on a single carbon, which favors intramolecular elimination over intermolecular bridging.

Polymer Chemistry Cross-Linking Biomaterials

2,2-Dibromopropane: Strategic Application Scenarios Based on Quantified Differentiation


Synthesis of Gem-Disubstituted Intermediates and Carbene Precursors

The geminal dibromo motif of 2,2-dibromopropane makes it the ideal starting material for the synthesis of 2,2-disubstituted propanes, such as 2,2-dibromoethyl acetate and 2,2-dibromoethanol, via nucleophilic substitution . Its unique photochemical elimination pathway, which generates a carbene intermediate, positions it as a critical reagent in mechanistic studies and the preparation of strained or highly reactive species that cannot be accessed using vicinal dibromides [1].

Analytical Standard for Isomer-Specific Method Development

The single 1H NMR peak of 2,2-dibromopropane provides an unambiguous spectroscopic fingerprint, enabling its use as a certified reference material for calibrating GC-MS or HPLC methods aimed at separating and quantifying dibromopropane isomers in environmental or industrial samples . Its distinct boiling point and flash point further support its role as a retention time marker in gas chromatography.

Synthetic Transformations Requiring a Low-Boiling, Volatile Dibromide

In reactions where a volatile dibromoalkane is required as a solvent, reagent, or alkylating agent that can be easily removed post-reaction, 2,2-dibromopropane (bp 114–118 °C) is the preferred choice over the higher-boiling 1,2- and 1,3-isomers . This property reduces energy consumption during product isolation and minimizes thermal stress on sensitive compounds.

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